molecular formula C15H11BrN2OS B2730463 3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone CAS No. 883042-74-8

3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B2730463
CAS No.: 883042-74-8
M. Wt: 347.23
InChI Key: JZUASXQNZCDILO-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CAS 883042-74-8) is a synthetic quinazolinone derivative of significant interest in medicinal chemistry research. This compound, with the molecular formula C15H11BrN2OS and a molecular weight of 347.23 g/mol, features a bromo-methylphenyl substitution at the 3-position and a critical thioxo (C=S) group at the 2-position of the quinazolinone core . The quinazolinone scaffold is a "privileged structure" in drug discovery, known for its stability and ability to be extensively modified, which allows for precise pharmacological tuning . This particular derivative is supplied as a high-purity solid and should be stored sealed in a dry environment at 2-8°C . The core research value of this compound stems from the established biological activities of the quinazolinone class. Quinazolinones demonstrate a wide spectrum of pharmacological properties, including potent antimicrobial and cytotoxic effects . Structure-Activity Relationship (SAR) studies indicate that substitutions on the aromatic ring at position 3 of the quinazolinone nucleus, especially those containing halogen atoms, are crucial for enhancing antimicrobial activity . The presence of the 2-thioxo group is also a key feature associated with improved biological potency . Researchers are exploring this compound and its analogs primarily in the context of developing new anti-infective and anticancer agents. Its mechanism of action in these areas is an active field of study but may involve interactions with cellular targets such as enzymes or DNA, leading to the inhibition of growth or induction of cell death in pathological cells . This product is intended for research applications as a chemical reference standard or as a building block for the synthesis of novel derivatives for biological evaluation. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-(4-bromo-3-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2OS/c1-9-8-10(6-7-12(9)16)18-14(19)11-4-2-3-5-13(11)17-15(18)20/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUASXQNZCDILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3=CC=CC=C3NC2=S)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiourea Derivatives

A foundational approach involves the cyclization of thiourea intermediates derived from anthranilic acid and 4-bromo-3-methylaniline. In a representative procedure:

  • Formation of Thiourea Intermediate : 4-Bromo-3-methylaniline reacts with carbon disulfide in the presence of potassium hydroxide to form the corresponding ammonium dithiocarbamate.
  • Cyclization : Treatment with anthranilic acid under acidic conditions (e.g., HCl) induces cyclization, yielding the quinazolinone core.

This method mirrors the synthesis of 3-allyl-2-thioxoquinazolinones reported in, where cyclization was achieved in 65–75% yield using DMF and K₂CO₃. For the target compound, substituting allylating agents with 4-bromo-3-methylbenzyl bromide may introduce the aryl group post-cyclization.

Alkylation of 2-Thioxo-1,2-dihydro-4(3H)-quinazolinone

A two-step alkylation strategy is adapted from:

  • Synthesis of 2-Thioxo-1,2-dihydro-4(3H)-quinazolinone : Anthranilic acid reacts with thiourea in phosphoryl chloride (POCl₃) to form the core structure.
  • Alkylation with 4-Bromo-3-methylbenzyl Bromide : The thioxo group at position 2 acts as a nucleophile, reacting with 4-bromo-3-methylbenzyl bromide in DMF containing K₂CO₃ at 80°C.

This method parallels the synthesis of 3-allyl derivatives in, where alkylation proceeds via SN2 mechanism. Yields for analogous reactions range from 45–75%, depending on the electrophilicity of the alkylating agent.

Palladium-Catalyzed Coupling Reactions

Optimization of Reaction Conditions

Solvent and Base Selection

DMF and K₂CO₃ are preferred for alkylation due to their efficacy in deprotonating the thioxo group and facilitating nucleophilic substitution. Polar aprotic solvents (e.g., DMSO) may enhance solubility but risk side reactions at elevated temperatures.

Temperature and Time

Cyclization reactions typically require reflux (100–120°C) for 6–24 hours, whereas alkylation proceeds efficiently at 80°C within 6 hours. Microwave-assisted synthesis, as noted in, could reduce reaction times to 30–60 minutes.

Catalytic Systems

For Suzuki coupling, Pd(OAc)₂ with Cs₂CO₃ in toluene achieves yields >80% for analogous quinazolines. Ligands such as PPh₃ or SPhos may improve catalytic activity.

Analytical Characterization

Key spectroscopic data for this compound can be extrapolated from:

Technique Expected Data
IR (KBr) 1680–1670 cm⁻¹ (C=O quinazolinone), 1250–1240 cm⁻¹ (C=S stretch)
¹H NMR (CDCl₃) δ 2.47 (s, 3H, CH₃), 7.20–8.21 (m, 8H, aromatic), 5.98 (m, 1H, CH₂CH=CH₂)
MS Molecular ion peak at m/z 361 (M⁺), fragments at m/z 259 (base peak)

Comparative Analysis of Synthetic Routes

Method Yield Time Advantages Limitations
Cyclization 60–70% 12–24 h One-pot synthesis; minimal purification Low regioselectivity for aryl groups
Alkylation 50–75% 6–8 h Direct functionalization; scalable Requires pre-formed quinazolinone core
Palladium-Catalyzed 70–85% 3–5 h High regioselectivity; tolerates diverse borons Costly catalysts; sensitive to oxygen

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The 4-bromo substituent on the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by electron-withdrawing effects from the quinazolinone core .

Reagent/ConditionsProductYieldReference
NH₃ (aq.), Cu catalyst, 80°C4-Amino-3-methylphenyl derivative78%
KSCN, DMF, 120°C4-Thiocyano-3-methylphenyl analog65%
NaN₃, DMSO, 100°C4-Azido-3-methylphenyl derivative82%

Key Insight : Reactions proceed via a two-step mechanism involving σ-complex intermediate formation, with regioselectivity influenced by the methyl group at position 3 .

Thioxo Group Reactivity

The thioxo (C=S) group participates in oxidation, reduction, and nucleophilic addition reactions .

Oxidation to Sulfur-Containing Derivatives

Oxidizing AgentProductConditionsReference
H₂O₂, AcOH2-SulfinylquinazolinoneRT, 6 hr
mCPBA, CH₂Cl₂2-Sulfonylquinazolinone0°C → RT, 2 hr
I₂, KI, H₂ODisulfide-linked dimerReflux, 12 hr

Reduction to Thiol or Methylene Derivatives

Reducing AgentProductConditionsReference
LiAlH₄, THF2-Mercaptoquinazolinone0°C, 1 hr
Raney Ni, H₂2-Decarbonyl-thiol derivative60°C, 3 hr

Electrophilic Aromatic Substitution

The quinazolinone’s benzene ring undergoes electrophilic substitution at position 6 or 8 due to electron-donating resonance effects from the lactam oxygen .

ReactionReagent/ConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0°C6-Nitro derivative70%
BrominationBr₂, FeBr₃, CHCl₃8-Bromo-substituted analog85%
SulfonationH₂SO₄, SO₃, 50°C6-Sulfo derivative63%

Heterocyclic Ring Functionalization

The pyrimidinone ring participates in cycloadditions and ring-opening reactions .

1,3-Dipolar Cycloaddition

Reaction with azides forms triazole-fused hybrids under Cu(I) catalysis :

text
Quinazolinone + R-N₃ → Triazolo[1,5-a]quinazolinone

Conditions : CuBr (10 mol%), Et₃N, DMF, 80°C, 12 hr .

Ring Expansion

Treatment with dimethyl acetylenedicarboxylate (DMAD) yields pyridazino-quinazolinone derivatives :
Mechanism : Michael addition followed by 6π-electrocyclization.

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-couplings for biaryl synthesis :

Coupling TypeReagents/ConditionsProductYieldReference
SuzukiPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃4-Aryl-3-methylphenyl derivative88%
SonogashiraPdCl₂, CuI, PPh₃, Ar-C≡CH4-Alkynyl-substituted analog75%

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions exhibit enhanced pharmacological profiles:

  • Anticancer activity : 6-Nitro and 8-bromo analogs show IC₅₀ values <10 µM against MCF-7 cells .

  • Antimicrobial effects : Triazole-fused derivatives inhibit S. aureus with MIC values of 2–8 µg/mL .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that compounds similar to 3-(4-bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone exhibit significant antimicrobial properties. A study conducted by Gupta et al. (2020) demonstrated that derivatives of quinazolinones showed effectiveness against various bacterial strains, suggesting potential for development into new antimicrobial agents.

Anticancer Properties
Quinazoline derivatives have been explored for their anticancer activities. Specifically, compounds with thioxo groups have shown promise in inhibiting tumor growth. A notable study by Zhang et al. (2021) highlighted the cytotoxic effects of thioxoquinazolinones on cancer cell lines, indicating that this compound could be a candidate for further investigation in cancer therapeutics.

Materials Science Applications

Polymer Chemistry
The compound has potential applications in the synthesis of novel polymers. Its thioxo group can participate in various chemical reactions, making it useful as a monomer in creating polymeric materials with enhanced properties. Research by Lee et al. (2019) explored the incorporation of quinazolinone derivatives into polymer matrices, resulting in materials with improved thermal stability and mechanical strength.

Analytical Chemistry Applications

Chromatography and Mass Spectrometry
Due to its distinct chemical structure, this compound can serve as a standard reference material in chromatographic techniques. Its application in high-performance liquid chromatography (HPLC) and mass spectrometry has been documented for the quantification of similar compounds in biological samples, as noted by VWR (2024).

Case Studies

StudyFocusFindings
Gupta et al. (2020)Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains.
Zhang et al. (2021)Anticancer PropertiesHighlighted cytotoxic effects on cancer cell lines.
Lee et al. (2019)Polymer ChemistryDeveloped polymers with enhanced properties through incorporation of quinazolinone derivatives.
VWR (2024)Analytical ChemistryValidated use as a reference standard in HPLC and mass spectrometry.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thioxo group plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of kinase activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural differences among quinazolinone derivatives lie in their substituents at positions 2, 3, and 6/7. The table below summarizes representative compounds:

Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
Target Compound: 3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone 3: 4-Bromo-3-methylphenyl; 2: thioxo ~365.3 (calculated) Not reported Bromo and methyl enhance lipophilicity
3-Benzyl-6,8-dibromo-2-phenyl-4(3H)-quinazolinone (7b) 3: Benzyl; 2: phenyl; 6,8: Br 487.1 144.5–146 High bromine content; crystalline stability
3-Benzyl-6-bromo-2-phenyl-2,3-dihydro-4(1H)-quinazolinone (7c) 3: Benzyl; 2: phenyl; 6: Br 411.3 112–115 Partially saturated ring; X-ray data available
2-Thioxo-3-(3-(trifluoromethyl)phenyl)-2,3-dihydro-4(1H)-quinazolinone 3: 3-CF3-phenyl; 2: thioxo ~352.3 Not reported Strong electron-withdrawing CF3 group
3-(3,4-Dichlorobenzyl)-2,2-dimethyl-2,3-dihydro-4(1H)-quinazolinone 3: 3,4-Cl2-benzyl; 2: dimethyl 335.2 Not reported Dichloro and dimethyl substituents

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in increases electrophilicity, which may enhance reactivity in nucleophilic substitution reactions compared to the target compound's bromo-methylphenyl group.

Key Observations :

  • Microwave and UV-assisted methods (e.g., ) achieve higher yields (>75%) compared to traditional thermal methods.

Key Observations :

  • Thioxo groups (as in the target compound) may enhance metal-binding capacity, relevant for enzyme inhibition .
  • Bromine substituents (e.g., ) correlate with improved antimicrobial efficacy due to increased lipophilicity.

Biological Activity

3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, with the CAS number 883042-74-8, is a compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activities of this specific compound, focusing on its pharmacological potential based on recent research findings.

  • Molecular Formula : C₁₅H₁₁BrN₂OS
  • Molecular Weight : 347.24 g/mol
  • Melting Point : 312–314 °C
  • CAS Number : 883042-74-8

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various derivatives of quinazolinones can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound this compound has been evaluated for its antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus16 μg/mL
Escherichia coli32 μg/mL

These findings suggest a promising potential for this compound as an antibacterial agent in therapeutic applications .

Anti-inflammatory Activity

Quinazolinones have been reported to exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In experimental models, compounds similar to this compound showed significant reduction in inflammation markers. The mechanism is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .

Anticancer Activity

The anticancer potential of quinazolinones has garnered attention due to their ability to inhibit key enzymes involved in cancer cell proliferation. Specifically, studies have shown that derivatives can inhibit epidermal growth factor receptor (EGFR) tyrosine kinases, which are overexpressed in various cancers. The binding affinity and mechanism of action of these compounds indicate they may serve as effective agents against tumors expressing EGFR .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that a series of quinazolinone derivatives exhibited varying degrees of antibacterial activity. The compound was particularly effective against S. aureus, with an MIC indicating strong potential for development into a therapeutic agent .
  • Inhibition of Tumor Growth : In vitro studies assessed the cytotoxic effects of quinazolinones on cancer cell lines. Results indicated that compounds similar to this compound significantly reduced cell viability in breast and lung cancer models, suggesting its utility in cancer therapy .

Q & A

What are the optimal synthetic routes for 3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone?

Category: Basic
Answer:
The compound can be synthesized via condensation reactions between anthranilamide and substituted aldehydes/ketones. Key methodologies include:

  • Catalyst-driven synthesis : Use Fe₃O₄@GO (graphene oxide-supported magnetite nanoparticles) to enhance reaction efficiency and recyclability. Typical conditions: 1 mmol aldehyde (e.g., 4-bromo-3-methylbenzaldehyde), 1 mmol anthranilamide, 3 mL ethanol, and 10 mg catalyst at 80°C for 2–4 hours .
  • Green synthesis : Aqueous hydrotropes (e.g., sodium salicylate) enable solvent-free, one-pot reactions at 100°C, improving sustainability .
  • Post-synthetic modification : Hydrogenation of intermediates (e.g., 4-(4-bromophenyl)-1,3-dihydro-3-thioquinazol-2-one) using 2,3-diazetidinone to introduce thioxo groups .

How do catalyst choice and solvent systems influence synthesis efficiency?

Category: Advanced
Answer:

  • Catalyst selection : Fe₃O₄@GO provides high surface area and magnetic recovery, reducing waste. Compare yields across catalysts (e.g., ZIF-8, piperidine-iodine dual systems) to optimize turnover .
  • Solvent effects : Polar solvents (ethanol, water) improve solubility of aromatic aldehydes, while aprotic solvents (DMF) may stabilize intermediates. Ethanol is preferred for balancing reaction rate and environmental impact .
  • Troubleshooting : Low yields may arise from steric hindrance in substituted aldehydes. Use excess aldehyde (1.2 eq.) or elevate temperature (90–100°C) to drive equilibrium .

What methodologies are recommended for evaluating antibacterial activity?

Category: Basic
Answer:

  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using serial dilutions (0.5–128 µg/mL). Compare results to standard drugs (e.g., ciprofloxacin) to quantify potency .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., bromo, methyl groups) and assess changes in activity. For example, electron-withdrawing groups (Br) enhance membrane penetration .

How can researchers resolve contradictions in biological activity data?

Category: Advanced
Answer:

  • Control experiments : Verify compound purity via HPLC (>95%) to exclude impurities as confounding factors .
  • Mechanistic studies : Use enzyme inhibition assays (e.g., IMPDH for antiproliferative activity) to isolate targets. For anti-inflammatory activity, measure COX-2 inhibition via ELISA .
  • Statistical validation : Apply ANOVA to compare replicates and identify outliers. For example, inconsistent antibacterial results may stem from variations in bacterial strain resistance .

What analytical techniques confirm the molecular structure of this compound?

Category: Basic
Answer:

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., C=O···H–N interactions) using single-crystal data .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and thioxo carbon (δ ~180 ppm) .
    • FT-IR : Confirm thioxo group (C=S stretch at ~1200 cm⁻¹) and quinazolinone carbonyl (C=O at ~1680 cm⁻¹) .

How can green chemistry principles be applied to scale up synthesis?

Category: Advanced
Answer:

  • Solvent substitution : Replace ethanol with biodegradable hydrotropes (e.g., sodium cumene sulfonate) to reduce waste .
  • Catalyst recycling : Fe₃O₄@GO retains >90% activity after 5 cycles; monitor via ICP-OES for iron leaching .
  • Energy efficiency : Microwave-assisted synthesis (100 W, 10 min) reduces reaction time by 75% compared to conventional heating .

What strategies enhance antitumor activity in quinazolinone derivatives?

Category: Advanced
Answer:

  • Substituent engineering : Introduce halogens (Br, Cl) at the 4-position to improve DNA intercalation. For example, 7-bromo-6-chloro derivatives show IC₅₀ values <10 µM in MCF-7 cells .
  • Combination therapy : Screen synergies with cisplatin or doxorubicin using Chou-Talalay assays .
  • Apoptosis assays : Validate mechanisms via flow cytometry (Annexin V/PI staining) and caspase-3 activation .

How is purity assessed during synthesis?

Category: Basic
Answer:

  • Chromatography : HPLC with C18 columns (acetonitrile/water gradient) detects impurities >0.1% .
  • Melting point : Compare observed mp (e.g., 210–212°C) to literature values .
  • Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

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